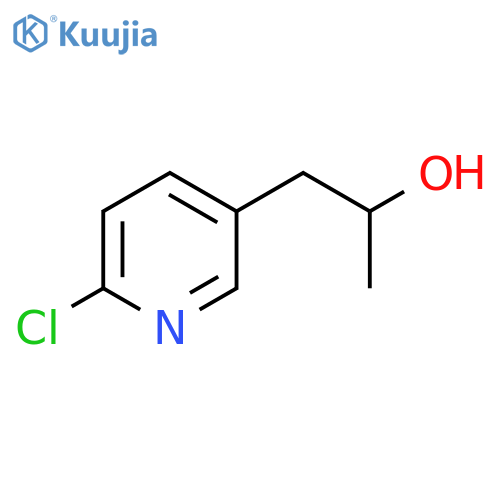Cas no 1499054-80-6 (1-(6-chloropyridin-3-yl)propan-2-ol)

1499054-80-6 structure
商品名:1-(6-chloropyridin-3-yl)propan-2-ol
1-(6-chloropyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(6-chloropyridin-3-yl)propan-2-ol
- EN300-1981777
- 1499054-80-6
-
- インチ: 1S/C8H10ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5-6,11H,4H2,1H3
- InChIKey: BHFPYMGADZHMKX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)CC(C)O
計算された属性
- せいみつぶんしりょう: 171.0450916g/mol
- どういたいしつりょう: 171.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 33.1Ų
1-(6-chloropyridin-3-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981777-0.5g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-10.0g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1981777-1g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-1.0g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1981777-0.1g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-5g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-0.25g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-0.05g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-1981777-5.0g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1981777-2.5g |
1-(6-chloropyridin-3-yl)propan-2-ol |
1499054-80-6 | 2.5g |
$1650.0 | 2023-09-16 |
1-(6-chloropyridin-3-yl)propan-2-ol 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1499054-80-6 (1-(6-chloropyridin-3-yl)propan-2-ol) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
